molecular formula C12H9N5O4 B13354920 5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide

5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)-4H-pyran-2-carboxamide

Cat. No.: B13354920
M. Wt: 287.23 g/mol
InChI Key: JPNQYJCPRGLCJZ-UHFFFAOYSA-N
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Description

5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound contains multiple functional groups, including methoxy, oxo, and carboxamide, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazonoyl halides with suitable pyridine derivatives in the presence of a base like triethylamine can yield the desired compound . The reaction conditions often involve refluxing in ethanol or other suitable solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, solvent, and catalyst concentration, is crucial for scaling up the synthesis while maintaining product purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxycarbonyl derivatives, while reduction of the oxo group can produce hydroxyl derivatives.

Scientific Research Applications

5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methoxy-4-oxo-N-tetraazolo[1,5-a]pyridin-8-yl-4H-pyran-2-carboxamide is unique due to its combination of functional groups and heterocyclic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H9N5O4

Molecular Weight

287.23 g/mol

IUPAC Name

5-methoxy-4-oxo-N-(tetrazolo[1,5-a]pyridin-8-yl)pyran-2-carboxamide

InChI

InChI=1S/C12H9N5O4/c1-20-10-6-21-9(5-8(10)18)12(19)13-7-3-2-4-17-11(7)14-15-16-17/h2-6H,1H3,(H,13,19)

InChI Key

JPNQYJCPRGLCJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=COC(=CC1=O)C(=O)NC2=CC=CN3C2=NN=N3

Origin of Product

United States

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